REACTION_CXSMILES
|
[CH3:1][N:2]1[C:13](=[O:14])[CH2:12][C:10](=[O:11])[N:9]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:8]2[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]1=2.[OH-].[K+]>CO>[CH3:1][N:2]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=2[N:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:10](=[O:11])[CH2:12][C:13]1=[O:14] |f:1.2|
|
Name
|
clobazam
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
CN1C=2C=CC(=CC2N(C(=O)CC1=O)C=3C=CC=CC3)Cl
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
50 g of Raney's nickel washed beforehand with water and with methanol
|
Type
|
ADDITION
|
Details
|
1 liter of methylene chloride was added
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The solvents were concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
was crystallized from methanol
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC(N(C2=C1C=CC=C2)C2=CC=CC=C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |